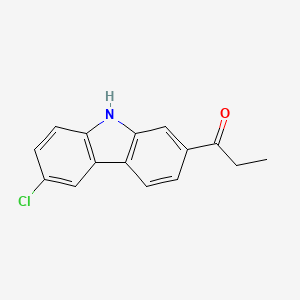
1-(6-Chloro-9H-carbazol-2-YL)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-9H-carbazol-2-YL)propan-1-one is an organic compound that belongs to the carbazole family. Carbazoles are aromatic heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The presence of a chlorine atom at the 6-position and a propan-1-one group at the 2-position of the carbazole ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-9H-carbazol-2-YL)propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-9H-carbazole.
Alkylation: The 6-chloro-9H-carbazole is then subjected to alkylation using propan-1-one under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloro-9H-carbazol-2-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted carbazole derivatives.
Applications De Recherche Scientifique
1-(6-Chloro-9H-carbazol-2-YL)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-9H-carbazol-2-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carprofen: A non-steroidal anti-inflammatory drug with a similar carbazole structure.
2-(6-Chloro-9H-carbazol-2-YL)propan-1-ol: A related compound with an alcohol group instead of a ketone.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: A compound with a similar carbazole core but different functional groups.
Uniqueness
1-(6-Chloro-9H-carbazol-2-YL)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
114012-26-9 |
|---|---|
Formule moléculaire |
C15H12ClNO |
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
1-(6-chloro-9H-carbazol-2-yl)propan-1-one |
InChI |
InChI=1S/C15H12ClNO/c1-2-15(18)9-3-5-11-12-8-10(16)4-6-13(12)17-14(11)7-9/h3-8,17H,2H2,1H3 |
Clé InChI |
ILAYYOSOFGUTHR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





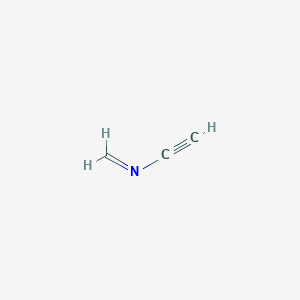
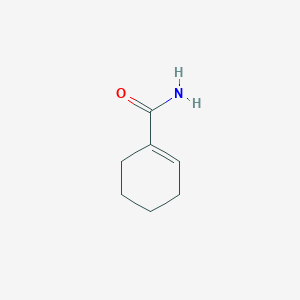
![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)
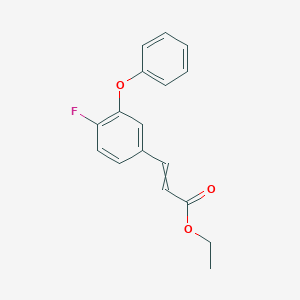
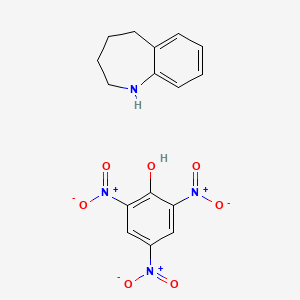
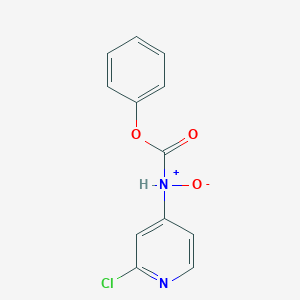
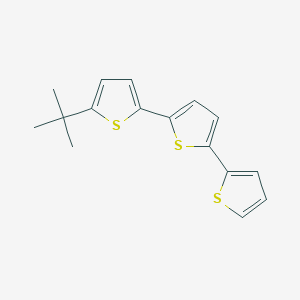


![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
